molecular formula C19H18ClNO2 B4232787 N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide

Cat. No. B4232787
M. Wt: 327.8 g/mol
InChI Key: NMLIINOWMQWQPP-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide, also known as CMDBA, is a chemical compound with potential applications in scientific research.

Mechanism of Action

N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide works by binding to the active site of PDE10A and preventing it from breaking down cyclic nucleotides, which are important signaling molecules in the brain. This leads to an increase in the levels of cyclic nucleotides, which can have downstream effects on neurotransmitter signaling and neuronal function.
Biochemical and Physiological Effects:
In addition to its effects on PDE10A, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its potential therapeutic effects in neurological disorders. N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has also been shown to have anti-inflammatory effects in vitro, which could have implications for its use in treating inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide in lab experiments is its selectivity for PDE10A, which allows researchers to specifically study the function of this protein without affecting other signaling pathways. However, one limitation of using N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effects.

Future Directions

There are several future directions for research on N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide. One area of interest is its potential therapeutic applications in neurological disorders, such as schizophrenia and Huntington's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide and its mechanism of action. Finally, there may be opportunities to develop more potent analogs of N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide that could be used in future research.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has potential applications in scientific research as a tool for studying the function of certain proteins in the body. Specifically, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide has been shown to selectively inhibit the activity of the protein phosphodiesterase 10A (PDE10A), which is involved in the regulation of neurotransmitter signaling in the brain. By inhibiting PDE10A, N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide may be useful in studying the role of this protein in various neurological disorders, such as schizophrenia and Huntington's disease.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO2/c1-11-6-13(3)19-14(10-23-17(19)7-11)9-18(22)21-16-5-4-15(20)8-12(16)2/h4-8,10H,9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLIINOWMQWQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3=C(C=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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